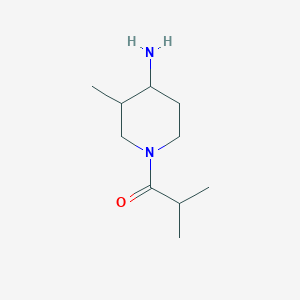

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one

Description

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one (CAS 1384427-63-7) is a piperidine-derived ketone characterized by a 4-amino-3-methylpiperidin-1-yl substituent linked to a 2-methylpropan-1-one backbone . The compound’s structure combines a secondary amine group within a six-membered piperidine ring and a branched alkyl ketone moiety, conferring unique electronic and steric properties. Its molecular formula is C₁₀H₂₀N₂O (molecular weight: 184.28 g/mol).

Properties

IUPAC Name |

1-(4-amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-7(2)10(13)12-5-4-9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAAZXXQYZXWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196551 | |

| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-63-7 | |

| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-amino-3-methyl-1-piperidinyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one, also known as CAS 1384427-63-7, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an amino group and a ketone functional group. The molecular formula is , and it has a molecular weight of approximately 180.25 g/mol.

The compound's biological activity is primarily linked to its interaction with various biochemical pathways, particularly those involving neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic signaling, which are crucial in mood regulation and cognitive functions.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in TMD8 B cell lymphoma cells through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase. This suggests its potential as an anticancer agent targeting B cell malignancies .

Comparative Biological Activity

A comparative analysis of similar compounds indicates that this compound has a unique profile of biological activity. It has been found to possess selective inhibitory effects on Bruton's tyrosine kinase (BTK), which is pivotal in B cell receptor signaling pathways. The compound exhibited an IC50 value significantly lower than many first-generation BTK inhibitors like ibrutinib, highlighting its potential as a second-generation therapeutic agent .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | <7 | Potent BTK inhibitor |

| Ibrutinib | ~30 | First-generation BTK inhibitor |

Case Study 1: Anticancer Potential

In a study focusing on the anticancer properties of various piperidine derivatives, this compound was identified as one of the most promising candidates due to its ability to induce apoptosis in TMD8 cells. The study involved treating cancer cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of the compound in animal models. The results suggested that administration of this compound resulted in improved cognitive performance in tasks assessing memory and learning. This effect was attributed to enhanced dopaminergic activity, positioning the compound as a candidate for further research in treating cognitive disorders .

Scientific Research Applications

Medicinal Chemistry

1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one has been investigated for its role as a potential pharmacological agent. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in treating psychiatric disorders such as depression and ADHD.

Neuroscience

Research indicates that compounds similar to this compound can influence neurochemical pathways. Studies have shown that such piperidine derivatives may exhibit stimulant properties, making them candidates for further exploration in cognitive enhancement and neuropharmacology.

Synthetic Intermediate

Due to its chemical structure, this compound serves as a versatile scaffold for synthesizing more complex molecules. It can be used in the development of new drugs or as an intermediate in organic synthesis processes. The ability to modify the piperidine ring allows chemists to tailor compounds for specific biological activities.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of similar piperidine compounds on dopamine receptors. Results indicated that modifications to the piperidine structure significantly affected receptor binding affinity and selectivity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Case Study 2: Synthesis and Characterization

In another research article, researchers synthesized derivatives of this compound to evaluate their potential as analgesics. The study highlighted the compound's ability to act on pain pathways, demonstrating promising results in preclinical models .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electronic Effects: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to aryl-substituted analogs like 1-(4-ethylphenyl)-2-methylpropan-1-one .

- Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., 4-methoxyphenyl) exhibit stronger electron-donating/withdrawing effects compared to the aliphatic piperidine ring, influencing photostability and metabolic pathways .

Physicochemical Properties

- Solubility: The amino group in the target compound likely improves aqueous solubility compared to non-polar aryl derivatives (e.g., 1-(4-ethylphenyl)-2-methylpropan-1-one) .

- Stability : Aryl-substituted compounds with electron-withdrawing groups (e.g., 3-chloro-2-fluorophenyl) may exhibit greater thermal stability due to reduced electron density at the carbonyl group .

Preparation Methods

Synthetic Strategies

General Approach

The synthesis generally involves:

- Construction or functionalization of the piperidine ring with appropriate substitution at the 3- and 4-positions.

- Introduction of the 2-methylpropan-1-one (isobutyryl) group at the nitrogen atom of the piperidine.

- Protection and deprotection steps to control reactivity of amino groups.

- Stereochemical control to achieve the desired isomer, especially for chiral centers on the piperidine ring.

Key Synthetic Routes

Starting from Piperidine Derivatives

A common approach uses commercially available or synthesized 3-methyl-4-aminopiperidine or its protected derivatives. The nitrogen atom of the piperidine is acylated with 2-methylpropanoyl chloride (isobutyryl chloride) or equivalent activated acylating agents under basic conditions to form the amide linkage.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection of amino group | Boc2O or similar protecting group | Prevents side reactions |

| Acylation of piperidine N | Isobutyryl chloride, base (e.g., triethylamine), solvent (DCM or THF) | Controlled temperature (0–25 °C) |

| Deprotection | Acidic conditions (e.g., TFA in DCM) | Removes Boc protecting group |

This sequence yields the target compound after purification.

Reductive Amination Route

An alternative involves reductive amination of 4-amino-3-methylpiperidine with 2-methylpropanal or related aldehydes, followed by oxidation to the ketone or direct acylation.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | 2-methylpropanal, NaBH3CN or NaBH4, solvent (MeOH) | Forms secondary amine intermediate |

| Oxidation (if needed) | PCC or Dess–Martin periodinane | Converts alcohol to ketone |

This method allows stereochemical control and can be optimized for yield and purity.

Cyclocondensation and Chiral Auxiliary Methods

More complex syntheses reported in related literature use cyclocondensation reactions with chiral auxiliaries to build the piperidine ring with desired stereochemistry, followed by reductive cleavage and functional group transformations to install the amino and ketone functionalities.

For example, starting from propionaldehyde and methyl acrylate, an enamine intermediate is formed, which undergoes cyclocondensation with chiral amines (e.g., (R)-phenylglycinol). Subsequent reductive cleavage and protection steps lead to chiral lactams, which are further functionalized to yield the target compound or analogs.

Detailed Reaction Scheme (Representative Example)

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of enamine intermediate | Propionaldehyde + methyl acrylate, piperidine catalyst | Intermediate for cyclocondensation |

| 2 | Cyclocondensation with chiral auxiliary | (R)-Phenylglycinol, solvent (e.g., toluene) | Stereoselective lactam formation |

| 3 | Reductive cleavage of oxazolidine C–O bond | TiCl4, triethylsilane | Removes chiral auxiliary |

| 4 | Boc protection of chiral lactam | Boc2O, base (e.g., triethylamine) | Protects amino group for further steps |

| 5 | Triflate formation and Suzuki coupling | Triflate reagent, Pd catalyst, boronic acid derivative | Introduces aromatic substituents if needed |

| 6 | Boc deprotection and imine reduction | TFA, NaBH4 | Yields trans isomer of target compound |

This multistep synthesis allows for precise control of stereochemistry and functional group placement, critical for biological activity.

Analytical and Purification Techniques

- Chiral chromatography is used to separate trans and cis isomers, ensuring high purity of the desired stereoisomer.

- NMR spectroscopy confirms the structure and stereochemistry.

- Mass spectrometry verifies molecular weight.

- HPLC assesses purity and monitors reaction progress.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acylation of piperidine N | 4-Amino-3-methylpiperidine | Isobutyryl chloride, base, solvent | Straightforward, scalable | Requires amino protection |

| Reductive amination + oxidation | 4-Amino-3-methylpiperidine + aldehyde | NaBH3CN, PCC or similar oxidant | Stereochemical flexibility | Multi-step, oxidation step needed |

| Cyclocondensation + chiral auxiliary | Propionaldehyde + methyl acrylate + chiral amine | TiCl4, Pd catalyst, Boc protection/deprotection | High stereoselectivity, versatile | Complex, multiple steps |

Research Findings and Optimization

- Introduction of the amino group at the 4-position of the piperidine ring significantly improves biological activity in related compounds, necessitating careful protection/deprotection strategies during synthesis.

- The methyl substitution at the 3-position affects stereochemical outcomes and requires precise control during ring formation.

- Suzuki coupling and other palladium-catalyzed cross-coupling reactions enable functionalization of intermediates, enhancing compound diversity for biological testing.

- Reductive amination methods offer a flexible approach to introduce the 2-methylpropan-1-one moiety, with potential for scale-up.

- Protecting groups such as Boc are essential to prevent side reactions and enable selective functionalization.

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-3-methylpiperidin-1-yl)-2-methylpropan-1-one, and what catalysts are typically employed?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, anhydrous AlCl₃ is commonly used as a Lewis catalyst in toluene under inert atmospheres (e.g., argon) at elevated temperatures (85°C) to facilitate acyl transfer reactions . Reaction optimization often involves monitoring by TLC and purification via silica gel chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹).

- NMR : ¹H NMR resolves methyl groups (δ 1.0–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~210 ppm) and quaternary centers.

- Mass Spectrometry : GC-MS or HRMS validates molecular weight, though weak molecular ion peaks may require complementary techniques like HRMS (e.g., observed m/z 328.1925 vs. calculated 328.1913) .

Q. What safety protocols are critical when handling this compound in the lab?

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

- Storage : Store in airtight containers at –20°C to prevent degradation.

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical data for this compound?

Density Functional Theory (DFT) optimizes molecular geometries and predicts spectroscopic properties (e.g., IR, UV-Vis). For instance, DFT studies on analogous ketones (e.g., Cu²⁺ complexes) validate bond angles and electronic transitions, reconciling discrepancies between experimental IR and calculated vibrational modes . Use software like Gaussian with B3LYP/6-31G(d) basis sets for accurate simulations.

Q. What strategies address low-intensity molecular ion peaks in mass spectrometric analysis?

- Derivatization : Introduce stable isotopes (e.g., deuterium) to enhance ionization efficiency.

- High-Resolution MS : Resolve isotopic patterns and confirm exact mass (e.g., HRMS in ).

- Complementary Techniques : Pair with MALDI-TOF or ESI-MS for cross-validation .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic asymmetric syntheses?

The 3-methyl group on the piperidine ring introduces steric hindrance, favoring enantioselective pathways. For example, asymmetric propargylation (as in ) using chiral ligands (e.g., BINOL) can achieve >90% ee. Kinetic studies under varying temperatures (0–25°C) and solvent polarities (THF vs. DCM) optimize yield and selectivity.

Q. What crystallographic challenges arise during X-ray refinement of this compound, and how are they mitigated?

- Twinned Crystals : Use SHELXL for twin refinement, leveraging HKLF 5 data format to model overlapping lattices .

- Disorder : Apply restraints to methyl/piperidine groups using ISOR and DELU commands.

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and electron density maps .

Data Analysis & Mechanistic Insights

Q. How can researchers reconcile conflicting NMR and X-ray data regarding conformational isomerism?

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence temperatures.

- DFT-Constrained Refinement : Fit calculated NMR shifts to experimental data using software like CASTEP .

- Crystallographic Validation : Compare X-ray torsion angles with NMR-derived rotamer populations .

Q. What role does the amino group play in coordinating metal ions, and how does this impact catalytic applications?

The 4-amino group acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions, as shown in DFT studies of analogous compounds . Stability constants (log K) can be determined via potentiometric titration.

Application-Oriented Research

Q. How is this compound utilized in the design of photoinitiators for polymer chemistry?

Derivatives like 2-hydroxy-2-methylpropan-1-one () undergo Norrish Type I cleavage under UV light, generating radicals for thiol-ene polymerization. Key parameters include:

- Wavelength Sensitivity : Optimize at 365 nm for minimal side reactions.

- Migration Resistance : Modify substituents (e.g., hydroxyl groups) to reduce leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.